Diethyl iminodiacetate
Description
Overview of Iminodiacetate (B1231623) Chemistry and its Derivatives in Scholarly Contexts
Iminodiacetic acid (IDA) and its derivatives represent a significant class of compounds in chemical research, primarily recognized for their role as chelating agents. thegoodscentscompany.com IDA is a polyamino carboxylic acid capable of forming stable complexes with a wide range of metal ions. thegoodscentscompany.comnih.gov This chelating ability is central to their application in various scientific fields. In coordination chemistry, IDA and its analogues are used as ligands to create metal complexes with specific properties and potential applications. nih.govacs.org For instance, derivatives of IDA are used to form complexes with technetium for use as hepatobiliary diagnostic agents in a process known as cholescintigraphy. nih.govnih.gov Similarly, gadolinium complexes of IDA derivatives have been explored as contrast agents for magnetic resonance imaging (MRI). scispace.com
Beyond chelation, iminodiacetate derivatives serve as versatile building blocks in organic synthesis. The core structure, featuring a secondary amine and two carboxylic acid groups (or their ester equivalents), provides reactive sites for constructing more complex molecules. nih.govzcpc.net Researchers have utilized this scaffold to develop novel compounds, including inhibitors for metallo-β-lactamases by leveraging the metal-binding pharmacophore of the IDA core. nih.gov The reactivity of the functional groups allows for transformations such as nucleophilic substitutions and acylations, making these compounds valuable intermediates in the synthesis of amino acids, peptides, and various heterocyclic systems. zcpc.net
Historical Perspectives on the Research and Development of Diethyl Iminodiacetate
The synthesis of this compound (DEIA) has evolved, reflecting broader advancements in synthetic organic chemistry methodology. A traditional and long-standing method for its preparation is the Fischer esterification of iminodiacetic acid. One documented procedure involves reacting iminodiacetic acid with ethanol (B145695) in the presence of thionyl chloride as an activating agent for the carboxylic acid groups. chemicalbook.com In this process, a solution of iminodiacetic acid in ethanol is treated with thionyl chloride at a controlled temperature, followed by heating to drive the reaction to completion. chemicalbook.com The resulting product, iminodiacetic acid diethyl ester, is then isolated through distillation under reduced pressure. chemicalbook.com
More recent research has focused on developing more efficient and direct synthetic routes. For example, studies have explored alternative methods that circumvent the need for harsh reagents like thionyl chloride. nsf.gov A notable advancement is the development of a one-flask, multicomponent phenol-Mannich condensation that uses cesium iminodiacetate as a key reaction partner with phenols and paraformaldehyde. nsf.gov This modern protocol is highlighted as obviating earlier, more cumbersome three-step sequences that relied on this compound as a starting material, indicating a shift towards more streamlined synthetic strategies in contemporary research. nsf.gov The reaction of DEIA itself has also been refined; for instance, optimization of its substitution reaction with 2,5-bis(bromomethyl)-1,3,4-oxadiazole showed that reaction temperature was a critical parameter, with optimal yields achieved between 50-60 °C. researchgate.net
Current Research Landscape and Future Directions for this compound Studies
This compound continues to be a relevant compound in modern chemical research, with applications spanning pharmaceuticals, organic synthesis, and materials science. Its role as a versatile intermediate is a recurring theme in the literature. In pharmaceutical research, it serves as a key building block for more complex molecules. zcpc.netnordmann.globalchemicalbull.com It is a precursor in the manufacture of N-(Phosphonomethyl) iminodiacetic acid. cookechem.comchemicalbook.comthermofisher.com Recent studies have demonstrated its use in creating prodrugs of phenolic antimicrobials, where the addition of an iminodiacetate group enhanced the potency against mature bacterial biofilms. nih.gov Furthermore, it has been incorporated as a chelator in the synthesis of novel technetium-99m/rhenium complexes designed as imaging probes for Tau aggregates in Alzheimer's disease research. nih.gov
In the field of synthetic methodology, DEIA is employed in various transformations. Research has shown its utility in base-catalyzed Mannich reactions with phenols and paraformaldehyde to produce N-benzyl-iminodiacetate derivatives. nih.gov It also participates in reactions with quinones, catalyzed by molecular iodine, to construct substituted benzo[f]isoindole-1,3-dicarboxylates. rsc.org In materials science, DEIA is used to functionalize surfaces to impart metal-chelating properties. Studies have reported its use in the synthesis of new functionalized nickel phyllosilicates and in modifying silica (B1680970) gel to create adsorbents for heavy metal ions. iaea.orgresearchgate.netresearchgate.net
Looking ahead, the future for this compound research appears promising, particularly in the pharmaceutical sector. zcpc.net Ongoing research is exploring its potential in advanced drug delivery systems, where nanotechnology and bioconjugation could leverage its properties for innovative therapeutic formulations. zcpc.net The rise of personalized medicine may also offer new opportunities, as the compound's structure can be tailored to enhance the efficacy of targeted therapies. zcpc.net Its fundamental utility as a chelating agent and a synthetic building block ensures its continued relevance in the development of new functional molecules and materials.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6290-05-7 | chemicalbook.comnih.govsigmaaldrich.com |
| Molecular Formula | C₈H₁₅NO₄ | chemicalbook.comnih.govscbt.com |
| Molecular Weight | 189.21 g/mol | chemicalbook.comnih.govsigmaaldrich.com |
| Physical Form | Liquid | nih.govsigmaaldrich.com |
| Boiling Point | 208 °C (lit.) | chemicalbook.comsigmaaldrich.comottokemi.com |
| Density | 1.056 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.comottokemi.com |
| Refractive Index | n20/D 1.435 (lit.) | chemicalbook.comsigmaaldrich.com |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate | nih.gov |
| SMILES | CCOC(=O)CNCC(=O)OCC | nih.govsigmaaldrich.com |
Summary of Research Findings for this compound
| Research Area | Finding | Application/Significance | Source(s) |
| Organic Synthesis | Reacts with quinones in the presence of iodine and a base. | Synthesis of complex heterocyclic compounds (benzo[f]isoindole-1,3-dicarboxylates). | rsc.org |
| Pharmaceutical Chemistry | Used as a chelator to synthesize ⁹⁹ᵐTc/Re complexes. | Development of potential Tau imaging tracers for Alzheimer's disease. | nih.gov |
| Pharmaceutical Chemistry | Incorporated into phenolic compounds via a Mannich reaction. | Creation of antimicrobial prodrugs with enhanced activity against bacterial biofilms. | nih.gov |
| Materials Science | Used to functionalize silica gel. | Preparation of adsorbent materials for the removal of heavy metal ions from solutions. | researchgate.netresearchgate.net |
| Synthetic Chemistry | Serves as a precursor in multi-step syntheses. | Used in the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate. | cookechem.comchemicalbook.comthermofisher.com |
| Coordination Chemistry | Used to functionalize nickel phyllosilicates. | Creation of new inorganic materials with chelating properties. | iaea.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDNMOCAQVXVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064200 | |
| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
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Molecular Weight |
189.21 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl iminodiacetate | |
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CAS No. |
6290-05-7 | |
| Record name | Diethyl iminodiacetate | |
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| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
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| Record name | Diethyl iminodiacetate | |
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| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
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| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
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| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)glycinate | |
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Synthetic Methodologies and Reaction Pathways for Diethyl Iminodiacetate
Classical Synthesis Routes for Diethyl Iminodiacetate (B1231623)
Traditional methods for synthesizing diethyl iminodiacetate have been well-established, primarily relying on direct esterification or modifications of fundamental organic reactions like the Strecker synthesis for its precursors.
The most direct and conventional method for preparing this compound is the Fischer esterification of its parent dicarboxylic acid, iminodiacetic acid. chemicalbook.comresearchgate.net This process involves reacting iminodiacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. A common and effective variation of this method employs thionyl chloride, which reacts with ethanol to form hydrogen chloride in situ, acting as the catalyst, and sulfur dioxide and water as byproducts. chemicalbook.com
A typical synthesis involves dissolving iminodiacetic acid in ethanol, often with a co-solvent like N,N-dimethylformamide, and cooling the solution. chemicalbook.com Thionyl chloride is then added dropwise, controlling the temperature of the exothermic reaction. chemicalbook.com Following the addition, the mixture is heated to facilitate the reaction's completion, often at reflux temperatures for several hours. chemicalbook.com The purification process involves removing the excess solvent under reduced pressure, followed by an extraction procedure to remove unreacted acid and impurities. The crude product is then purified by vacuum distillation to yield the final this compound. chemicalbook.com
Table 1: Reaction Parameters for Esterification of Iminodiacetic Acid
| Parameter | Description | Source |
|---|---|---|
| Starting Material | Iminodiacetic Acid | chemicalbook.com |
| Reagent | Ethanol | chemicalbook.com |
| Catalyst/Activating Agent | Thionyl Chloride | chemicalbook.com |
| Solvent | Ethanol, N,N-dimethylformamide, Methylene (B1212753) Chloride | chemicalbook.com |
| Temperature Profile | Initial cooling to 12°C, followed by heating at 60°C and then reflux. | chemicalbook.com |
| Purification | Distillation, Extraction with Sodium Carbonate solution, Vacuum Distillation (b.p. 123°C / 4.5 mmHg). | chemicalbook.com |
The Strecker synthesis is a well-known method for producing amino acids. organic-chemistry.orgwikipedia.org While not a direct route to this compound, it is a historically significant industrial process for producing the core iminodiacetate structure, specifically as its disodium (B8443419) salt (DSIDA), which is a key precursor in the manufacture of herbicides. matanginicollege.ac.in
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to the environmental and safety concerns of classical methods, research has focused on developing more sustainable and efficient synthetic routes. These advanced approaches include catalytic and biocatalytic pathways that offer higher yields, reduced waste, and safer operating conditions.
A significant advancement in the synthesis of iminodiacetate salts is the catalytic dehydrogenation of diethanolamine (B148213). matanginicollege.ac.in This "green" approach, developed by Monsanto for the production of Disodium Iminodiacetate (DSIDA), represents a major improvement over the traditional Strecker synthesis. matanginicollege.ac.in The process utilizes a copper catalyst to facilitate the dehydrogenation of diethanolamine in the presence of a base like sodium hydroxide. matanginicollege.ac.ingoogle.com
The key advantages of this method are manifold. It avoids the use of highly toxic cyanide and formaldehyde. matanginicollege.ac.in The raw materials, diethanolamine and caustic soda, have low volatility and are less toxic. matanginicollege.ac.ingoogle.com The dehydrogenation reaction is endothermic, which makes the process inherently safer as it eliminates the risk of a runaway reaction. matanginicollege.ac.in This route is also considered a zero-waste process, producing a high-purity product stream that requires minimal purification after the catalyst is filtered out. matanginicollege.ac.in The resulting iminodiacetate salt can then be esterified to produce this compound.
Table 2: Comparison of Strecker Synthesis vs. Catalytic Dehydrogenation for Iminodiacetate Precursors
| Feature | Strecker Synthesis (Traditional) | Catalytic Dehydrogenation (Green Approach) |
|---|---|---|
| Key Reagents | Ammonia (B1221849), Formaldehyde, Hydrogen Cyanide | Diethanolamine, Caustic Soda |
| Catalyst | None (acid-promoted) | Copper-based catalyst |
| Safety Profile | Uses acutely toxic and hazardous materials (HCN). | Inherently safer; avoids toxic reagents; endothermic reaction. |
| Waste Generation | Generates significant chemical waste requiring treatment. | Zero-waste process with high product purity. |
| Product | Disodium Iminodiacetate (DSIDA) | Disodium Iminodiacetate (DSIDA) |
| Source | matanginicollege.ac.in | matanginicollege.ac.ingoogle.com |
Biocatalysis offers a highly specific and environmentally benign alternative for chemical synthesis. In the context of iminodiacetate esters, enzymatic pathways are being explored to produce novel derivatives. A notable example is the enzymatic synthesis of Disolketal Iminodiacetic Acid (DSIDA), a novel diester, through an enzyme-catalyzed condensation reaction. researchgate.net
In this research, dimethyl iminodiacetate (a close analog of the diethyl ester) was reacted with solketal (B138546) (a protected form of glycerol) in the presence of an enzyme catalyst. researchgate.net The study found that the reaction could achieve yields as high as 96.4% under optimized conditions (70°C, 200 Torr vacuum, 24 hours). researchgate.net Various lipases were screened to find the most effective catalyst for the transesterification. researchgate.net This work demonstrates the potential of using enzymes to create iminodiacetate diesters under mild conditions, addressing the need for sustainable manufacturing and creating new chemical entities from renewable feedstocks like glycerol. researchgate.net
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of this compound proceeds through distinct mechanistic pathways depending on the chosen synthetic method.
For the classical esterification of iminodiacetic acid with ethanol in the presence of an acid catalyst (like HCl generated from thionyl chloride), the reaction follows the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of water after proton transfer, regenerating the catalyst and forming the ethyl ester. This process occurs at both carboxylic acid functionalities of the iminodiacetic acid molecule.
The Strecker synthesis pathway to the iminodiacetate precursor begins with the condensation of an aldehyde (formaldehyde) and ammonia to form an imine. wikipedia.orgnrochemistry.com The imine is then protonated to form a reactive iminium ion. nrochemistry.com The key step is the nucleophilic attack of a cyanide ion on the iminium carbon, which forms an α-aminonitrile. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions converts it into a carboxylic acid, yielding the final amino acid structure. nrochemistry.com
In catalytic dehydrogenation , the mechanism involves the adsorption of the diethanolamine molecule onto the surface of the copper catalyst. The reaction is facilitated by the catalyst, which enables the removal of hydrogen atoms from the alcohol groups and the adjacent carbon atoms, leading to the formation of the corresponding carboxylate groups upon reaction with the base. The process generates hydrogen gas as a byproduct. matanginicollege.ac.ingoogle.com The formation of an iminium ion intermediate has also been proposed in related iodine-catalyzed reactions involving this compound, suggesting this species is a key reactive intermediate in various transformations. rsc.org
Derivatization and Functionalization Strategies for this compound
This compound serves as a versatile building block in organic synthesis, amenable to a variety of derivatization and functionalization strategies. These modifications are primarily centered around the secondary amine nitrogen, which acts as a nucleophilic site for the introduction of diverse chemical moieties. Such strategies are pivotal in tailoring the molecule's properties for specific applications, ranging from the synthesis of complex ligands to the preparation of functionalized materials.
Introduction of Alkyl Linkers and Other Functional Groups
The secondary amine of this compound readily undergoes N-alkylation reactions with a range of electrophiles, allowing for the covalent attachment of various alkyl linkers and functional groups. This reactivity is fundamental to its use as a precursor in the synthesis of more complex molecules.
One common strategy involves the reaction of this compound with alkyl halides. This SN2 reaction results in the formation of a tertiary amine, with the alkyl group from the halide becoming attached to the nitrogen atom. The choice of the alkyl halide determines the nature of the linker or functional group introduced. For instance, reaction with benzyl (B1604629) bromide can introduce a benzyl group, while reaction with ethyl bromoacetate (B1195939) can extend the carboxymethyl arms of the molecule. tandfonline.com
Another approach involves the use of coupling agents to form amide bonds. For example, this compound can be reacted with an acid chloride in the presence of a base to yield an N-acyl derivative. This method is particularly useful for introducing functional groups that are part of a carboxylic acid moiety. tandfonline.com
The introduction of linkers is crucial for applications where this compound is used to connect different molecular entities. For example, in the synthesis of conjugates for biomedical applications, linkers of varying lengths and functionalities can be introduced to attach the iminodiacetate chelating group to a larger molecule, such as a peptide or a polymer. Current time information in Bangalore, IN.
The table below summarizes various derivatization reactions of this compound, highlighting the reagents used and the resulting functionalization.
Table 1: Derivatization Reactions of this compound
| Reactant | Reagent(s) | Functional Group/Linker Introduced | Product Type | Reference(s) |
| This compound | Benzyl bromide, Et3N | Benzyl group | N-benzylated diester | tandfonline.com |
| This compound | Ethyl bromoacetate, Et3N | Ethoxycarbonylmethyl group | Extended diester | tandfonline.com |
| This compound | p-Nitrobenzoyl chloride, K2CO3 | p-Nitrobenzoyl group | N-acylated diester | tandfonline.com |
| This compound | DiBoc amino acid, EDCI | Amino acid linker | Peptide conjugate precursor | Current time information in Bangalore, IN. |
Immobilization on Solid Supports (e.g., Silica (B1680970) Gel, Polysiloxanes)
The functional groups of this compound, particularly after derivatization, allow for its immobilization onto solid supports. This is a key strategy for creating functional materials with applications in catalysis, separation science, and solid-phase extraction.
Immobilization on Silica Gel:
Silica gel is a common solid support due to its high surface area and mechanical stability. This compound can be anchored to the silica surface through several methods. A prevalent technique involves the initial functionalization of the silica gel with a coupling agent, such as a silane (B1218182) containing a reactive group. For example, silica gel can be treated with 3-chloropropyltriethoxysilane to introduce chloropropyl groups on its surface. These reactive groups can then undergo a nucleophilic substitution reaction with the secondary amine of this compound to form a covalent bond, thus immobilizing the molecule. researchgate.net Subsequent hydrolysis of the ester groups can yield iminodiacetic acid functionalities on the silica surface. researchgate.net These functionalized silicas are often used as chelating agents for the removal of heavy metal ions from aqueous solutions. nih.gov
Immobilization on Polysiloxanes:
Polysiloxanes offer a flexible and thermally stable polymer backbone for the immobilization of this compound. One synthetic route involves the preparation of an iodinated polysiloxane, for instance, by the hydrolytic polycondensation of tetraethoxysilane and (3-iodopropyl)trimethoxysilane. The resulting iodopolysiloxane can then be reacted with this compound, where the iodine atoms are displaced by the iminodiacetate nitrogen in a nucleophilic substitution reaction. tandfonline.comtsijournals.com The ester groups on the immobilized this compound can be subsequently hydrolyzed with acid to generate the corresponding iminodiacetic acid-functionalized polysiloxane. tandfonline.comresearchgate.net These materials have shown potential as high-capacity sorbents for metal ions. tandfonline.comtsijournals.com
Another approach for polysiloxane functionalization involves the reaction of 3-aminopropyltrimethoxysilane (B80574) with ethyl chloroacetate, followed by hydrolytic polycondensation with tetraethylorthosilicate. This sol-gel process directly incorporates the iminodiacetate functionality into the polysiloxane network. researchgate.net
The table below provides an overview of the immobilization strategies for this compound on different solid supports.
Table 2: Immobilization of this compound on Solid Supports
| Solid Support | Method | Key Reagents | Application of Functionalized Material | Reference(s) |
| Silica Gel | Grafting via silane coupling agent | 3-Chloropropyltriethoxysilane, this compound | Metal ion adsorption | researchgate.netnih.gov |
| Polysiloxane | Reaction with iodinated polysiloxane | Iodopolysiloxane, this compound | Metal ion extraction | tandfonline.comtsijournals.comcmu.edu |
| Polysiloxane | Sol-gel co-condensation | 3-Aminopropyltrimethoxysilane, Ethyl chloroacetate, Tetraethylorthosilicate | Metal ion uptake | researchgate.net |
| Styrene-Divinylbenzene Copolymer | Coupling with chloromethylated resin and hydrolysis | Chloromethylated STY-DVB, this compound, Alkaline hydrolysis | Preparation of Zr-loaded ion-exchangers | tsijournals.com |
Coordination Chemistry and Metal Complexation of Diethyl Iminodiacetate
Diethyl Iminodiacetate (B1231623) as a Chelating Ligand
The efficacy of diethyl iminodiacetate as a chelating ligand stems from its specific molecular structure, which features strategically positioned donor atoms capable of coordinating with a central metal ion.
The design of this compound as a ligand is centered on the principles of chelation. The parent molecule, iminodiacetic acid (IDA), is a classic example of a tripodal ligand. The diethyl ester form retains the core structure responsible for this chelating ability: a central secondary amine nitrogen atom and two flanking carbonyl oxygen atoms from the ester groups. This arrangement of a nitrogen and two oxygen donor atoms allows it to act as a tridentate ligand. wikipedia.orgresearchgate.net The formation of two stable, five-membered chelate rings upon coordination with a metal ion is a key principle driving its complexation behavior. wikipedia.org The ethyl groups, while not directly involved in coordination, influence the ligand's solubility and the electronic properties of the donor oxygen atoms, which can subtly affect the stability and reactivity of the resulting metal complex.
This compound and its parent acid are recognized as tridentate chelating agents, binding to a metal ion through the nitrogen atom and one oxygen atom from each of the two carboxylate groups (after hydrolysis) or carbonyl groups. wikipedia.orgresearchgate.net This simultaneous binding to three sites on a metal ion results in the formation of highly stable complexes, an observation known as the chelate effect. The flexibility of the molecule is primarily associated with the rotation around the N-CH₂ and CH₂-CO bonds. This conformational flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from octahedral to tetrahedral or square planar arrangements. mdpi.comresearchgate.netresearchgate.net The specific conformation adopted, such as facial (fac) or meridional (mer), depends on the metal ion and the presence of other ligands in the coordination sphere. researchgate.net
Formation and Characterization of Metal Complexes with this compound
This compound and its derivatives readily form complexes with a broad spectrum of metal ions. These complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
Iminodiacetate derivatives form well-defined complexes with various first-row transition metals. The characterization of these complexes often involves spectroscopic techniques (FT-IR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction.
Copper (II) Complexes : Cu(II) complexes with iminodiacetate ligands often exhibit distorted octahedral or square planar geometries. researchgate.netnih.gov For instance, a one-dimensional copper(II) coordination polymer with iminodiacetic acid, [Cu(ida)(H₂O)₂]n, features a distorted octahedral coordination geometry around the copper ion. researchgate.net
Nickel (II) Complexes : Ni(II) can form complexes with varied geometries depending on the specific iminodiacetate derivative and reaction conditions. Octahedral geometries are common, as seen in compounds like [Ni(Fpheida)(H₂O)₃], where the iminodiacetate moiety adopts a facial conformation. researchgate.netchemmethod.com However, square planar geometries have also been reported. mdpi.com
Cobalt (II) Complexes : Co(II) typically forms octahedral or pseudo-tetrahedral complexes. researchgate.netnih.gov Spectroscopic and magnetic data for Co(II) complexes with related Schiff base ligands suggest the formation of octahedral structures. mdpi.comresearchgate.net
Iron (III) Complexes : Fe(III) forms stable complexes with iminodiacetate-type ligands. Studies on related systems show that iron(III) can be heptacoordinate, accommodating a water molecule in its coordination sphere, which is a significant factor for applications like MRI contrast agents. nih.gov The resulting complexes can be mononuclear or form more complex polynuclear structures. nih.govmaynoothuniversity.ie
Manganese (II) Complexes : Mn(II) complexes with iminodiacetate have been synthesized and characterized, often resulting in polymeric structures. Spectroscopic and magnetic moment data for Mn(II) complexes with similar ligands suggest high-spin systems with octahedral geometry. chemmethod.comneelain.edu.sd
Table 1: Geometries of Transition Metal Complexes with Iminodiacetate-type Ligands
| Metal Ion | Typical Coordination Geometry | Reference |
|---|---|---|
| Cu(II) | Distorted Octahedral, Square Planar | researchgate.net |
| Ni(II) | Octahedral, Square Planar | mdpi.comresearchgate.net |
| Co(II) | Octahedral, Tetrahedral | mdpi.comresearchgate.net |
| Fe(III) | Heptacoordinate, Octahedral | nih.gov |
| Mn(II) | Octahedral | chemmethod.com |
The coordination chemistry of iminodiacetate extends to the f-block elements.
Lanthanide Complexes : Iminodiacetic acid and its derivatives have been used to construct lanthanide coordination polymers. These can form three-dimensional frameworks, sometimes with interesting structural features like hexagonal channels. malta-consolider.comacs.org In some instances, the reaction conditions can lead to in-situ transformation of the iminodiacetic acid ligand itself. rsc.org The flexible coordination of the ligand accommodates the larger ionic radii and higher coordination numbers typical of lanthanide ions. nih.gov
Actinide Complexes : While less common than for lanthanides, ligands featuring donor atoms similar to iminodiacetate are employed in organoactinide chemistry. The design principles focus on stabilizing the actinide metal center and influencing its reactivity. sfu.canih.gov The large size of actinide ions allows for flexible bonding and the formation of stable complexes. nih.gov
Derivatives of iminodiacetic acid are critically important in the field of nuclear medicine, particularly for the chelation of the metastable isotope Technetium-99m (⁹⁹ᵐTc). researchgate.netnih.gov
⁹⁹ᵐTc-IDA Complexes : For complexation to occur, the pertechnetate (B1241340) ion (TcO₄⁻), which is the form of technetium eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, must be reduced to a lower oxidation state (e.g., Tc³⁺ or Tc⁴⁺). unm.edu This reduction is typically achieved using an agent like stannous chloride or sodium dithionite. researchgate.net
Ligand Function : Once reduced, the technetium ion is readily chelated by the IDA derivative. The resulting ⁹⁹ᵐTc-IDA complexes are stable and their pharmacokinetic properties can be tuned by modifying the substituents on the IDA backbone. researchgate.net These modifications influence factors like lipophilicity and protein binding, which in turn determine the biological distribution of the radiopharmaceutical, making them highly effective for hepatobiliary imaging. researchgate.netresearchgate.net
Structural Elucidation of this compound Metal Complexes
The precise three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical behavior. Researchers employ X-ray crystallography for definitive structural analysis in the solid state, while various spectroscopic methods provide critical insights into the coordination environment in both solid and solution phases.
While specific crystal structures for this compound complexes are not abundantly detailed in the literature, extensive studies on the parent iminodiacetic acid (IDA) and its alkyl derivatives provide significant insight into the expected coordination geometries.
Coordination Geometry: Metal complexes of iminodiacetate-type ligands commonly adopt an octahedral geometry. For instance, calcium(II) complexes with alkyl-N-iminodiacetates exhibit an octahedral arrangement in the solid state, with the metal ion coordinated to oxygen atoms. slu.se Similarly, chromium(III) and iron(III) complexes with these ligands are also octahedral in both solid state and solution. slu.se
Polymeric Structures: Many metal-iminodiacetate complexes form polymeric structures in the solid state. This is particularly true for iron(III) and chromium(III) complexes, which have low solubility due to this tendency to form extended networks where the ligand bridges multiple metal centers. slu.se
Bonding Characteristics: In iron(III) alkyl-N-iminodiacetate complexes, the Fe-O bond distances to the carboxylate oxygens are significantly shorter (around 2.02 Å) than the Fe-N bonds (longer by 0.1–0.2 Å), indicating stronger coordination through the oxygen atoms. slu.se A similar trend is observed in chromium(III) complexes, where chromium(III) binds more strongly to the oxygen atoms than the nitrogen atom. slu.se In a calcium(II) complex, the mean Ca-O bond distance is approximately 2.36 Å. slu.se
| Metal Ion | Bond | Typical Bond Distance (Å) | Reference |
|---|---|---|---|
| Ca(II) | Ca-O | ~2.36 | slu.se |
| Fe(III) | Fe-O (carboxylate) | ~2.02 | slu.se |
| Fe-N | ~2.12 - 2.22 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of this compound to a metal ion. Upon complexation, the vibrational frequencies of the ligand's functional groups are altered. A key indicator is the shift in the carbonyl (C=O) stretching frequency of the ester groups. researchgate.netmdpi.com Coordination through the carbonyl oxygen typically leads to a shift in this band to a lower frequency. researchgate.net Furthermore, the appearance of new absorption bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of chelation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes with this compound provide insights into the d-orbital splitting of the metal ion. The absorption of UV or visible light promotes electrons from lower to higher energy d-orbitals (d-d transitions) or involves charge transfer between the ligand and the metal (LMCT or MLCT). illinois.edu D-d transitions are typically weak and appear in the visible region, with their energy corresponding to the ligand field splitting parameter (Δ). illinois.edulibretexts.org Charge-transfer bands are much more intense and usually occur in the UV region. illinois.edu The position and intensity of these bands are characteristic of the metal ion, its oxidation state, and the coordination geometry. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons are affected. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and carbonyl groups, which might be equivalent in the free ligand, can become non-equivalent upon chelation, leading to more complex splitting patterns. researchgate.net The magnitude of the change in chemical shifts can provide information about the conformation of the chelate rings and the nature of the metal-ligand interaction. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a vital technique for studying complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II) or high-spin Fe(III). nih.govillinois.edu The EPR spectrum is characterized by the g-factor and hyperfine coupling constants (A), which are sensitive to the electronic environment and coordination geometry of the metal ion. mdpi.com For instance, the values of g and A can distinguish between different coordination spheres (e.g., CuN₄, CuN₃O, CuN₂O₂) and provide information on the degree of covalency in the metal-ligand bonds. mdpi.com Deviations of the g-value from that of a free electron (2.0023) are indicative of spin-orbit coupling and provide significant information about the electronic structure of the complex. illinois.educiqtekglobal.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements within a complex. By measuring the binding energies of core-level electrons, XPS can confirm the presence of the metal, nitrogen, oxygen, and carbon. diva-portal.org Chemical shifts in the N 1s and O 1s core-level spectra upon complexation provide direct evidence of the involvement of these atoms in coordination. researchgate.netosti.gov The binding energy of the metal's core-level electrons (e.g., Cu 2p, Fe 2p) is sensitive to its oxidation state, which can shift to lower energies upon reduction of the metal center. nsf.gov XPS has been successfully used to study copper(II) complexes with immobilized diethyliminodiacetate ligand systems. researchgate.net
| Technique | Information Obtained | Key Observables |
|---|---|---|
| FT-IR | Confirmation of coordination; identification of donor atoms | Shift in ν(C=O); appearance of ν(M-N) and ν(M-O) bands researchgate.net |
| UV-Vis | Electronic structure of the metal center; coordination geometry | d-d transition bands; Ligand-to-Metal or Metal-to-Ligand Charge-Transfer (LMCT/MLCT) bands illinois.edu |
| NMR | Structure and dynamics of diamagnetic complexes in solution | Changes in chemical shifts (δ) of ¹H and ¹³C nuclei upon coordination researchgate.net |
| EPR | Electronic structure and environment of paramagnetic metal ions | g-factor values; hyperfine coupling constants (A) mdpi.com |
| XPS | Elemental composition; oxidation state of the metal ion | Binding energies of core-level electrons (N 1s, O 1s, metal core levels) researchgate.net |
Thermodynamics and Kinetics of Metal-Diethyl Iminodiacetate Interactions
Understanding the stability of metal complexes and the speed at which they form and dissociate is critical for predicting their behavior in various applications.
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). ethz.ch While extensive data is available for the parent iminodiacetic acid (IDA), these values provide a strong indication of the stability expected for this compound complexes, as the chelating moiety is identical. Iminodiacetate and its derivatives are known to form highly stable complexes with a wide range of metal ions. ethz.chsonar.ch The high stability is attributed to the chelate effect, where the tridentate ligand forms multiple stable five-membered rings with the metal ion. ethz.ch
For example, alkyl-N-iminodiacetates form very stable complexes with iron(III) and chromium(III), while the complex with calcium(II) is moderately stable. slu.se The stability constants are typically determined using techniques like potentiometric titration. ethz.ch It is important that these measurements are made under controlled conditions of temperature and ionic strength to ensure reliable and comparable data. ethz.ch
The study of reaction kinetics provides insight into the mechanism of complex formation and dissociation. For most first-row transition metals, the formation of complexes with simple chelating ligands like EDTA is almost instantaneous. researchgate.net However, the rates can vary significantly depending on the metal ion.
Computational and Theoretical Studies of Diethyl Iminodiacetate Systems
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a many-electron system, providing detailed information about electron distribution and energy levels.
Electronic Structure and Bonding Analysis
DFT calculations are employed to investigate the fundamental electronic structure of diethyl iminodiacetate (B1231623). By determining the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.
The analysis of the electron density distribution reveals the nature of chemical bonds within the diethyl iminodiacetate molecule. The nitrogen atom and the oxygen atoms of the carbonyl groups are regions of high electron density, indicating their potential as sites for electrophilic attack and coordination with metal ions. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization of electrons within the molecule, providing a more detailed picture of its bonding characteristics.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: The values presented in this table are for illustrative purposes to demonstrate the type of data obtained from DFT calculations and are not based on published experimental or computational results for this compound.
Reaction Mechanism Prediction and Validation
TD-DFT is a powerful tool for studying electronically excited states and, by extension, photochemical reaction mechanisms. For ground-state reactions, DFT can be used to map the potential energy surface, identifying transition states and intermediates. This allows for the prediction of the most favorable reaction pathways.
For instance, in the synthesis of N-(Phosphonomethyl) iminodiacetic acid and glyphosate, where this compound is a key intermediate, DFT calculations can elucidate the mechanism of the substitution reactions involved. lookchem.com By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For example, a study on a substitution reaction involving this compound to form a derivative found optimal reaction conditions at 50-60 °C in acetonitrile (B52724) with sodium carbonate as a weak base, achieving a 91% yield. researchgate.net Computational modeling of this reaction could validate the proposed mechanism by calculating the energy barriers of the transition states under these conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their conformational changes and interactions with the surrounding environment over time. researchgate.netyoutube.com This method is particularly valuable for understanding the behavior of flexible molecules like this compound in solution.
Conformational Analysis of this compound and its Complexes
This compound possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations in a given environment. nih.govnih.gov The simulations track the trajectory of each atom over time, allowing for the analysis of dihedral angles and the identification of preferred spatial arrangements of the ethyl ester groups relative to the imino core. This is crucial for understanding how the molecule might pre-organize for binding to a metal center or interacting with a biological target.
Interactions with Solvents and Other Molecular Species
The solvent environment can significantly influence the conformation and reactivity of a molecule. mdpi.comnih.gov MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water or organic solvents. mdpi.comresearchgate.net By analyzing the radial distribution functions, it is possible to understand the solvation shell structure around different parts of the molecule. For example, the nitrogen and carbonyl oxygen atoms are expected to form hydrogen bonds with protic solvents. These interactions can stabilize certain conformations and influence the molecule's availability for chemical reactions.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Setting (Illustrative) | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for atomic interactions |
| Solvent Model | TIP3P or SPC/E | Represents water molecules in the simulation box |
| Temperature | 300 K | Simulates physiological or room temperature conditions |
| Pressure | 1 atm | Maintains constant pressure during the simulation |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
Note: This table provides an example of typical parameters used in MD simulations and is not based on a specific published study of this compound.
Modeling of Metal-Ligand Coordination Geometries
This compound is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. lookchem.comresearchgate.net Computational modeling, often using DFT, can predict the preferred coordination geometries of these complexes. researchgate.net By calculating the binding energies of different coordination modes (e.g., bidentate, tridentate), the most stable structure of the metal-diethyl iminodiacetate complex can be identified.
The modeling can take into account the electronic properties of both the metal ion and the ligand to understand the nature of the metal-ligand bond. For example, the calculations can reveal the degree of covalent versus electrostatic character in the coordination bonds. This information is critical for designing new chelating agents with improved selectivity and affinity for specific metal ions. Studies on similar ligands, such as iminodiacetamide derivatives, have shown that they can coordinate to metal ions like palladium(II) in various modes, including N,N'-bidentate and N,O-bidentate fashions, resulting in square planar geometries. researchgate.net Such studies provide a basis for predicting the coordination behavior of this compound.
Predictive Studies for Novel this compound Derivatives
Computational and theoretical chemistry have emerged as indispensable tools in the rational design of novel molecules with tailored properties. In the context of this compound, predictive studies are pivotal for identifying new derivatives with enhanced efficacy for specific applications, such as chelation, synthesis of pharmaceuticals, and materials science. nordmann.global These in silico methods allow for the screening of virtual libraries of compounds and the prediction of their physicochemical and biological properties before their actual synthesis, thereby saving significant time and resources.
The predictive studies for novel this compound derivatives primarily revolve around understanding the quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR). These models are based on the principle that the chemical structure of a molecule is intrinsically linked to its properties and activities. By developing mathematical models that correlate structural descriptors with observed activities, it is possible to predict the behavior of yet-to-be-synthesized derivatives.
A fundamental aspect of these predictive studies involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate a wide array of molecular descriptors. core.ac.uk DFT allows for the accurate determination of electronic and geometric properties of molecules, which are crucial for building robust predictive models. core.ac.ukjocpr.comresearchgate.net
Methodologies for Predictive Modeling
The development of predictive models for novel this compound derivatives typically follows a structured workflow:
Dataset Compilation: A set of this compound derivatives with known experimental data for a particular property or activity is collected to serve as a training set for the model.
Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated using computational chemistry software. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Geometrical descriptors, surface area, volume, etc.
Quantum Chemical Descriptors: HOMO-LUMO energies, dipole moment, partial charges, etc., often calculated using DFT. jocpr.comresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a mathematical relationship between the calculated descriptors and the observed activity. jocpr.comlookchem.com
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques. nih.gov
Application in Designing Novel Derivatives
Predictive models can guide the design of new this compound derivatives by identifying structural modifications that are likely to enhance a desired property. For instance, if a QSAR model reveals that a higher HOMO energy is correlated with increased reactivity in a particular synthetic application, new derivatives can be designed with electron-donating groups to raise the HOMO energy. mdpi.com
The following interactive data table illustrates a hypothetical set of molecular descriptors that could be calculated for a series of designed this compound derivatives to predict their chelation efficiency.
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) | Predicted Chelation Efficiency (%) |
| DEIDA-001 | 189.21 | 0.45 | 64.6 | -5.8 | 1.2 | 75 |
| DEIDA-002 | 217.26 | 0.89 | 64.6 | -5.7 | 1.1 | 82 |
| DEIDA-003 | 245.31 | 1.33 | 64.6 | -5.6 | 1.0 | 88 |
| DEIDA-004 | 203.24 | 0.67 | 73.8 | -6.0 | 1.3 | 72 |
| DEIDA-005 | 231.29 | 1.11 | 73.8 | -5.9 | 1.2 | 79 |
Note: The data in this table is illustrative and intended to represent the types of parameters used in predictive studies.
Research Findings and Future Directions
While specific predictive studies exclusively focused on a broad range of novel this compound derivatives are still an emerging area of research, the foundational principles from computational chemistry provide a clear roadmap. For example, studies on similar molecules have successfully used QSAR models to design enhanced antimalarial agents by identifying key molecular descriptors influencing their biological activity. nih.gov Such methodologies can be directly adapted to the study of this compound derivatives.
Future research will likely focus on developing sophisticated QSAR and QSPR models for various applications of this compound. This will involve the synthesis and experimental testing of a focused library of derivatives to generate high-quality data for model training and validation. The integration of advanced machine learning algorithms with quantum chemical calculations promises to further accelerate the discovery of novel this compound derivatives with superior performance characteristics.
Applications of Diethyl Iminodiacetate in Advanced Materials and Catalysis
Diethyl Iminodiacetate (B1231623) in Heterogeneous Catalysis
The transition from homogeneous to heterogeneous catalysis is critical for industrial applications, primarily due to the ease of catalyst separation and recycling. Diethyl iminodiacetate and its derivatives play a significant role in this field by serving as ligands that can be anchored to solid supports or used to modify the properties of metal catalysts.
Immobilized this compound for Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports is a key strategy for creating effective heterogeneous catalysts. rsc.org This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of a solid-phase system. rsc.org this compound can be used as a precursor to ligands that are tethered to solid supports such as silica (B1680970), alumina, or polymers.
The methodologies for immobilization are diverse and include:
Covalent Bonding: The imino group of this compound can be functionalized to create a covalent link to a support material. This strong interaction minimizes leaching of the catalytic complex into the reaction medium. rsc.org
Adsorption: The catalyst complex containing the iminodiacetate ligand can be physically adsorbed onto the surface of a support. rsc.org
Encapsulation: The catalytic species can be trapped within the porous structure of a support material, a method sometimes referred to as "ship-in-a-bottle" synthesis. rsc.org
By immobilizing these catalysts, their recovery and reuse are simplified, which is a significant advantage for the synthesis of fine chemicals and pharmaceuticals. rsc.org
Metal-Iminodiacetate Complexes in Catalytic Reactions
Metal complexes are indispensable tools in chemical synthesis. nih.gov The performance of a metal catalyst is heavily influenced by the electronic and steric properties of its surrounding ligands. nih.gov Iminodiacetate-type ligands are effective chelating agents that can form stable complexes with a wide range of transition metals.
The use of these chelating agents can have a positive impact on catalyst selectivity by inhibiting undesirable interactions between the metal and the support material. researchgate.net For instance, in hydrotreating (HDT) catalysts, the formation of a complex between a metal like Nickel (Ni) and a chelating agent can limit interactions with the support, leading to better dispersion of the active metal phase. researchgate.net This improved dispersion often results in higher catalytic activity due to a greater number of exposed active sites. researchgate.net While many studies focus on iminodiacetic acid, this compound serves as a crucial synthetic intermediate for creating more complex and sterically hindered ligands tailored for specific catalytic transformations. nsf.gov
Supramolecular Chemistry Involving this compound Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its derivatives are valuable components in this field for constructing large, ordered structures with specific functions.
Self-Assembly and Molecular Recognition Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by the principles of molecular recognition. nih.gov This process relies on weak intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The specific shape and chemical surfaces of molecules contain the "instructions" for the assembly process. nih.gov
Iminodiacetate-based ligands can be designed to participate in these intricate recognition and assembly processes. The nitrogen and oxygen atoms in the iminodiacetate core can act as hydrogen bond donors and acceptors, directing the formation of larger architectures. This capability allows them to be used in creating complex systems like supramolecular polymers, where molecules stack on each other to form fibrous filaments. nih.gov These phenomena are central to creating materials with applications in chiral synthesis, optical devices, and sensory functions. acs.org
Design of Framework Materials with this compound Ligands
Metal-Organic Frameworks (MOFs), also known as coordination polymers, are crystalline materials formed from the self-assembly of metal ions or clusters with organic bridging ligands. rsc.orgresearchgate.net The properties of these materials are directly related to the structure and functionality of the organic linkers. rsc.org
Derivatives of iminodiacetic acid, such as N-(4-carboxy-benzyl)iminodiacetic acid, have been successfully used to synthesize a series of lanthanide-based coordination polymers. acs.orgnih.gov In these structures, the iminodiacetate moiety coordinates with lanthanide ions (Ln³⁺). For example, in the series [LnL(H₂O)₂]n (where Ln = Pr, Nd, Sm, Eu, Gd and L = N-(4-carboxy-benzyl)iminodiacetate), the ligand links neighboring metal ions to form complex three-dimensional frameworks. nih.gov These frameworks can feature intriguing topologies, such as one-dimensional helical tunnels. acs.orgnih.gov The specific geometry around the metal ion and the resulting framework structure can be tuned by the choice of the lanthanide. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Sm³⁺ Coordination Environment | NO₈ |
| Sm–O Bond Length Range (Å) | 2.42–2.67 |
| Sm–N Bond Length (Å) | 2.727(6) |
| Sm···Sm Distance (bridged by ligand, Å) | 12.03 |
This compound in Adsorption and Separation Technologies
The chelating ability of the iminodiacetate group is highly effective for capturing metal ions, making it a valuable functional group in materials designed for adsorption and separation. Resins functionalized with iminodiacetate groups are widely used for the removal of heavy metals from aqueous solutions.
An iminodiacetate chelating resin (IDAR) demonstrates strong uptake behavior for various divalent metal ions, including Cu(II), Ni(II), Hg(II), and Co(II). researchgate.net The efficiency of the adsorption process is influenced by several factors, such as the pH of the solution, the initial concentration of metal ions, and the contact time. researchgate.net The mechanism of adsorption relies on the formation of stable chelate complexes between the iminodiacetate functional groups on the resin and the metal ions in the solution.
The adsorption capacity of these resins can be quantified, and the data often fits well with established isotherm models like the Freundlich or Langmuir models. researchgate.net For example, one study found the saturated adsorption capacities for Ba(II) and Sr(II) to be 2.30 and 1.75 mmol/g of resin, respectively. researchgate.net Thermodynamic analysis often reveals that the adsorption process is spontaneous and endothermic. researchgate.net This technology is critical for water purification and the recovery of valuable metals from industrial effluents.
| Metal Ion | Saturated Adsorption Capacity (mmol/g) |
|---|---|
| Ba(II) | 2.30 |
| Sr(II) | 1.75 |
Chelating Resins for Metal Ion Adsorption and Recovery
This compound is a key building block for producing chelating resins functionalized with iminodiacetic acid groups. These resins are highly effective in selectively binding metal ions, making them invaluable for applications in hydrometallurgy, water purification, and the recovery of precious or heavy metals. felitecn.comwikipedia.orgseplite.com The process typically involves incorporating the iminodiacetate moiety onto a stable polymer backbone, such as polystyrene crosslinked with divinylbenzene (B73037) (DVB). felitecn.comwikipedia.org
The functional group, iminodiacetate, features two carboxylic acid groups and a nitrogen atom that act as a tridentate ligand, forming stable chelate complexes with various metal cations. felitecn.comwikipedia.org This structure gives the resins high selectivity for heavy and transition metals over alkali and alkaline earth metals. wikipedia.orgm-chemical.co.jp The mechanism involves both ion exchange via the carboxylic groups and coordination (chelation) via the nitrogen atom, enabling the targeted removal of specific ions even from solutions with high concentrations of competing ions. felitecn.com
Research has demonstrated the superior performance of IDA resins in various contexts. For instance, they are used for brine decalcification in the chlor-alkali industry, where they can effectively reduce calcium and magnesium concentrations to parts-per-billion (ppb) levels in a saturated brine solution. seplite.comm-chemical.co.jp They also show high affinity for rare earth elements (REEs), though they tend to adsorb iron (Fe) and thorium (Th) preferentially over REEs and aluminum (Al). whiterose.ac.uk The operational pH is a critical factor, as the chelating capability is significantly influenced by the protonation state of the carboxylic acid groups. felitecn.comwhiterose.ac.uk
The selectivity of iminodiacetate resins for various metal ions is a key aspect of their utility. The order of selectivity can be influenced by factors such as pH and the presence of other complexing agents.
Table 1: Research Findings on Metal Ion Adsorption by Iminodiacetate Chelating Resins
| Metal Ion(s) | Matrix / Application | Research Finding | Citation |
|---|---|---|---|
| Ca²⁺, Mg²⁺, Sr²⁺ | Saturated Brine Solution | Can reduce ion concentrations from ppm to ppb levels, demonstrating high selectivity over Na⁺. | m-chemical.co.jp |
| Rare Earth Elements (REEs), Al³⁺, Fe³⁺, Th⁴⁺ | Sulfuric Acid Media | Resins showed a selectivity order of Th⁴⁺ ≃ Fe³⁺ >> REEs ≃ Al³⁺. | whiterose.ac.uk |
| Heavy Metals (Cu²⁺, Ni²⁺, Zn²⁺, etc.) | Industrial Wastewater | Widely used for the removal and recovery of various heavy metal ions. | felitecn.comseplite.com |
Chromatographic Separations using this compound Stationary Phases
In the field of separation science, this compound is used to prepare functionalized stationary phases for various chromatographic techniques, including high-performance chelation ion chromatography (HPIC) and capillary electrochromatography (CEC). ntu.edu.twresearchgate.net The iminodiacetate group, once immobilized on a support material (like silica or a polymer monolith), acts as a chelating ligand that can be complexed with a metal ion, often Cu(II). ntu.edu.tw This creates a stationary phase capable of separating analytes based on their affinity for the immobilized metal complex.
This technique, known as immobilized metal affinity chromatography (IMAC), is particularly effective for the separation of biomolecules with accessible electron-donating groups, such as amino acids and peptides. ntu.edu.tw The separation mechanism is based on ligand exchange, where the analytes displace weakly bound counter-ligands from the coordination sphere of the immobilized metal ion. ntu.edu.tw The retention and separation are influenced by several factors, including the pH, concentration of the mobile phase, and the nature of the organic modifier used. ntu.edu.tw
For example, a monolithic polystyrene–divinylbenzene copolymer functionalized with an iminodiacetate-copper(II) complex has been successfully used as a stationary phase in CEC for the separation of underivatized amino acids and oligopeptides. ntu.edu.tw Similarly, organopolymer monoliths functionalized with iminodiacetic acid have been applied to the separation of transition and heavy metals, where the retention is proportional to the density of the chelating ligand on the surface. researchgate.net These stationary phases have achieved isocratic separation of multiple metal ions, including Na⁺, Mg(II), Mn(II), Co(II), Cd(II), and Zn(II). researchgate.net
Table 2: Applications of Iminodiacetate-Based Stationary Phases in Chromatography
| Technique | Stationary Phase | Analytes Separated | Key Finding | Citation |
|---|---|---|---|---|
| Capillary Electrochromatography (CEC) | Polystyrene-divinylbenzene monolith with Cu(II)-iminodiacetate complex | Amino acids, oligopeptides | Separation is achieved through a combination of ligand exchange, electrophoretic mobility, and hydrophobic interactions. | ntu.edu.tw |
| Chelation Ion Chromatography | Iminodiacetic acid functionalized organopolymer monolith | Transition and heavy metal cations (Mg²⁺, Mn²⁺, Co²⁺, Cd²⁺, Zn²⁺) | Achieved efficient isocratic separation of multiple metal ions in a single run. | researchgate.net |
Biomolecular and Medicinal Research Applications of Diethyl Iminodiacetate
Diethyl Iminodiacetate (B1231623) in Radiopharmaceutical Development
The chelating properties of diethyl iminodiacetate and its derivatives are pivotal in the field of radiopharmaceutical chemistry, particularly in the development of diagnostic imaging agents. By forming stable complexes with radioactive metal ions, these compounds can be targeted to specific organs or tissues, allowing for non-invasive visualization and functional assessment.
Technetium-99m Labeled Complexes for Imaging
Technetium-99m (99mTc) is the most widely used radionuclide in clinical diagnostics due to its ideal nuclear properties, including a short half-life and the emission of gamma rays suitable for SPECT imaging. nih.gov this compound derivatives, as part of the broader class of iminodiacetic acid (IDA) analogs, are instrumental in forming stable complexes with 99mTc. These 99mTc-IDA complexes are extensively used for hepatobiliary scintigraphy, a diagnostic procedure to evaluate the function of the liver and biliary system. nucmedtutorials.comopenmedscience.com
Following intravenous administration, 99mTc labeled diethyl-acetanilido-iminodiacetate, for instance, is rapidly taken up by hepatocytes and subsequently excreted into the biliary system. nucmedtutorials.com This process allows for the dynamic assessment of hepatocyte function and the patency of the biliary ducts. The rate of uptake and excretion of these complexes provides valuable clinical information regarding conditions such as cholecystitis and biliary obstruction. nih.gov The chemical structure of the IDA derivative can be modified to fine-tune the biological properties of the resulting 99mTc complex, influencing its lipophilicity, protein binding, and clearance pathways. mdpi.com
Development of Imaging Probes for Neurological Diseases (e.g., Alzheimer's Disease)
The application of this compound extends to the development of imaging agents for neurological disorders, including Alzheimer's disease. A significant hallmark of Alzheimer's is the accumulation of amyloid-β (Aβ) plaques in the brain. deakin.edu.au Researchers have explored the use of metal complexes to visualize these amyloid peptides. researchgate.net
One approach involves functionalizing a molecule known to bind to Aβ plaques, such as phenylquinoxaline, with a this compound group. This modification allows for the chelation of radionuclides like Technetium-99m (99mTc) or Rhenium (Re). nih.govresearchgate.net The resulting radiolabeled complex can then be used as a probe for SPECT or PET imaging to detect the presence of Aβ plaques in the brain. nih.gov This strategy combines the plaque-binding affinity of the core molecule with the imaging capabilities afforded by the radiometal chelated by the this compound moiety, offering a promising avenue for the early diagnosis and monitoring of Alzheimer's disease. deakin.edu.auresearchgate.net
Interactions of this compound Complexes with Biomolecules
The interaction of metal complexes of this compound with fundamental biomolecules such as DNA and proteins is a critical area of research. These studies provide insights into the potential therapeutic applications of these complexes and their mechanisms of action at a molecular level.
DNA Binding and Cleavage Studies
Metal complexes containing iminodiacetate ligands have been shown to interact with DNA through various modes, including intercalation and groove binding, and can facilitate DNA cleavage. nih.govresearchgate.net Studies on mixed ligand copper(II) complexes of iminodiacetic acid have demonstrated that the nature of the co-ligand significantly influences the DNA binding affinity and cleavage efficiency. nih.gov
For instance, a copper(II)-iminodiacetate complex with a dipyrido[3,2-d:2',3'-f]-quinoxaline (dpq) co-ligand has been shown to interact strongly with DNA, primarily through the partial intercalation of the planar dpq (B32596) ring into the DNA base stack. nih.gov In contrast, a complex with a 5,6-dimethyl-1,10-phenanthroline (B1329572) (5,6-dmp) co-ligand is believed to bind in the grooves of the DNA. nih.gov These complexes can induce both oxidative and hydrolytic cleavage of DNA. The oxidative cleavage is often enhanced in the presence of a reducing agent like ascorbic acid, while hydrolytic cleavage can occur in the absence of external agents. nih.gov The efficiency of this cleavage is dependent on the specific complex, with some showing the ability to induce double-strand DNA breaks. nih.govrsc.org
| Complex | Co-ligand | Binding Mode | Oxidative Cleavage Efficiency | Hydrolytic Cleavage Efficiency |
|---|---|---|---|---|
| [Cu(imda)(phen)(H₂O)] | 1,10-phenanthroline (phen) | Partial Intercalation | Moderate | High |
| [Cu(imda)(5,6-dmp)] | 5,6-dimethyl-1,10-phenanthroline (5,6-dmp) | Groove Binding | Low | Low |
| [Cu(imda)(dpq)] | dipyrido[3,2-d:2',3'-f]-quinoxaline (dpq) | Partial Intercalation | High | Moderate |
Enzymatic Interactions and Metabolic Pathways
The biotransformation of this compound-based compounds, particularly 99mTc-IDA radiopharmaceuticals, is crucial for their clinical utility. These complexes are designed to be metabolically stable to a large extent, allowing them to be taken up by hepatocytes and excreted into the bile without significant chemical alteration. researchgate.net Studies on the hepatobiliary kinetics of 99mTc-IDA analogs have provided detailed compartmental models describing their extraction from the blood, uptake by hepatocytes, and subsequent elimination into the biliary tract. nih.gov
Research has also explored the direct interaction of iminodiacetic acid derivatives with enzymes. For example, certain IDA derivatives have been shown to affect the amidolytic activity of thrombin, a key enzyme in the blood coagulation cascade. researchgate.net The metabolic fate of these compounds is influenced by their physicochemical properties, such as lipophilicity, which can be modulated by altering the substituents on the iminodiacetate ligand. mdpi.com This allows for the rational design of derivatives with optimized pharmacokinetic profiles for specific diagnostic applications. nih.gov While the primary metabolic pathway for many IDA derivatives involves hepatobiliary excretion, elevated serum bilirubin (B190676) levels can lead to increased renal excretion. nucmedtutorials.com The enzymatic degradation of the core iminodiacetic acid structure itself has also been a subject of study, particularly in the context of biodegradable polymers. researchgate.net
Protein Purification and Chelation Chromatography
Iminodiacetic acid (IDA), the parent compound of this compound, is a cornerstone of a powerful protein purification technique known as Immobilized Metal Affinity Chromatography (IMAC). sigmaaldrich.comanalab.com.twbioclone.net In IMAC, IDA is covalently attached to a solid support, such as agarose (B213101) beads, and then charged with a divalent metal ion, typically Ni2+, Co2+, Cu2+, or Zn2+. sigmaaldrich.comnih.gov This creates an affinity matrix that can selectively bind proteins with exposed histidine, cysteine, or tryptophan residues on their surface. analab.com.twsigmaaldrich.com
This technique is particularly effective for the purification of recombinant proteins that have been engineered to include a polyhistidine-tag (His-tag). bioclone.netchondrex.com The histidine residues in the tag have a strong affinity for the immobilized metal ions, leading to the selective capture of the target protein from a complex mixture like a cell lysate. analab.com.tw The bound protein can then be eluted by changing the pH, increasing the imidazole (B134444) concentration, or using a strong chelating agent like EDTA to strip the metal ions from the column. bioclone.net The choice of metal ion can influence the binding strength and selectivity, allowing for the optimization of the purification process for different proteins. nih.govsusankeatley.com
| Metal Ion | Binding Strength | Selectivity | Common Applications |
|---|---|---|---|
| Ni2+ | Strong | High | Purification of His-tagged proteins |
| Co2+ | Moderate | High | Purification of His-tagged proteins with higher purity |
| Cu2+ | Very Strong | Lower | Binding proteins with weaker metal affinity |
| Zn2+ | Weak | High | Purification requiring mild elution conditions |
Therapeutic and Diagnostic Potential of this compound Derivatives
This compound serves as a crucial synthetic precursor for a range of molecules based on its core structure, iminodiacetic acid (IDA). The therapeutic and diagnostic applications stem not from the diethyl ester form itself, but from the derivatives created from it, where the iminodiacetate group can act as a robust chelating agent for various metal ions. The ability of the IDA functional group to form stable complexes with metallic elements is central to its utility in medicine and biochemistry.
Metal Chelation in Biological Systems
The primary mechanism of action for iminodiacetic acid (IDA) derivatives in biological contexts is metal chelation. The iminodiacetate dianion, typically formed after the hydrolysis of the ethyl esters of this compound, functions as a tridentate ligand, utilizing its two carboxylate groups and the central nitrogen atom to form stable, five-membered chelate rings with a metal ion. This structural feature enhances the stability of the resulting metal complexes.
This chelating capability is harnessed in several diagnostic applications. Notably, IDA derivatives are fundamental to the development of radiopharmaceuticals. Technetium-99m (Tc-99m) complexes of IDA derivatives are widely used as agents in hepatobiliary iminodiacetic acid (HIDA) scans, a nuclear medicine imaging procedure to evaluate the function of the gallbladder and biliary system. Similarly, derivatives have been explored to form complexes with gadolinium (Gd³⁺) for use as contrast agents in magnetic resonance imaging (MRI), particularly for liver imaging due to their affinity for hepatocytes.
Beyond diagnostics, chelation is a key strategy in detoxification and managing metal toxicity. While more potent chelators like EDTA are often preferred, iminodiacetic acid has been studied for its ability to bind toxic heavy metals. For instance, research in animal models has investigated the effects of IDA on the toxicity and placental transfer of lead, where it was found that the lead-IDA complex provided some, albeit limited, protective effects against lead-induced toxicity.
Antitumor and Other Biological Activities of this compound Complexes
The coordination of metal ions by ligands derived from iminodiacetic acid can yield complexes with significant biological activity, including antimicrobial and anti-inflammatory effects. Research into organotin and heterobimetallic complexes of iminodiacetic acid has demonstrated this potential.
In one study, a series of homo- and heteronuclear complexes were synthesized using an iminodiacetic acid ligand. These complexes, incorporating metals such as tin (Sn), zinc (Zn), copper (Cu), manganese (Mn), and cadmium (Cd), were evaluated for their biological activities. juw.edu.pk The findings revealed that specific complexes exhibited noteworthy antibacterial and anti-inflammatory properties. For example, the complex Me₃SnLSn(Cl)Ph₂ showed the highest biofilm inhibition against Escherichia coli, while a heterobimetallic complex containing zinc (Bu₃SnLZnLSnBu₃) was most effective against Staphylococcus aureus. juw.edu.pk Furthermore, the complexes demonstrated varying degrees of anti-inflammatory activity. juw.edu.pk
While direct antitumor applications of simple this compound complexes are not extensively documented, the broader field of medicinal inorganic chemistry actively investigates metal complexes as potential anticancer agents. The strategy often involves designing ligands that can selectively deliver a cytotoxic metal ion to cancer cells or interfere with biological pathways essential for tumor growth. Given the proven biological activity of iminodiacetate-metal complexes, they represent a class of compounds with potential for development in this area.
| Complex Name/Structure | Metal(s) | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|---|
| Me₃SnLSn(Cl)Ph₂ | Sn | Antibacterial (Biofilm Inhibition) | Highest inhibition against Escherichia coli. | juw.edu.pk |
| Bu₃SnLZnLSnBu₃ | Sn, Zn | Antibacterial (Biofilm Inhibition) | Highest inhibition against Staphylococcus aureus. | juw.edu.pk |
| Ph₃SnLSn(Cl)Me₂ | Sn | Anti-inflammatory | Demonstrated the highest anti-inflammatory activity among the tested complexes. | juw.edu.pk |
| Me₃SnLSnPh₃ | Sn | Anti-inflammatory | Showed moderate anti-inflammatory activity. | juw.edu.pk |
| Bu₃SnLSn(Cl)Me₂ | Sn | Anti-inflammatory | Showed notable anti-inflammatory activity, second only to Ph₃SnLSn(Cl)Me₂. | juw.edu.pk |
Biomolecular Interactions and Biointerfaces
The functionalization of surfaces with iminodiacetate groups, a process that can utilize this compound as a starting reagent, is a powerful technique for creating specialized biointerfaces. These surfaces are designed to interact with biomolecules in a highly specific manner, primarily through the principles of metal chelation.
A prominent application of this technology is in Immobilized Metal Affinity Chromatography (IMAC) . In this widely used protein purification technique, a solid support matrix, such as agarose or silica (B1680970) microspheres, is chemically modified to feature covalently bonded iminodiacetate groups. nih.govnih.gov These IDA-functionalized surfaces are then "charged" with divalent metal ions, most commonly nickel (Ni²⁺), copper (Cu²⁺), or cobalt (Co²⁺). nih.govresearchgate.net The immobilized IDA-metal complex creates an affinity surface that can selectively bind to proteins or peptides containing accessible electron-donating amino acid residues, particularly histidine. nih.gov Proteins engineered to have a polyhistidine-tag (His-tag) exhibit a strong and specific affinity for these surfaces, allowing for their efficient separation and purification from complex biological mixtures like cell lysates. nih.govnih.gov
Beyond chromatography, IDA-functionalized surfaces have been developed for other applications at the biointerface. For instance, polypropylene (B1209903) films have been grafted with iminodiacetate ligands to create "active packaging" materials. science.gov These films can chelate metal ions like iron and copper, which are known to catalyze oxidative degradation reactions in food products. science.gov By sequestering these ions, the IDA-functionalized material acts as an effective antioxidant, extending the shelf life of packaged foods. science.gov This demonstrates the versatility of using iminodiacetate-modified interfaces to control biological and chemical processes.
| Material/Support | Metal Ion Used | Application | Mechanism/Principle | Reference |
|---|---|---|---|---|
| Agarose Monolith | Ni²⁺ | Protein Purification | IMAC: Selective binding of histidine-tagged recombinant proteins. | nih.gov |
| Silica Microspheres | Cu²⁺ | Protein Determination / Purification | IMAC-based colorimetric assay and purification of histidine-tagged proteins. | nih.gov |
| Polypropylene Films | Fe³⁺, Cu²⁺ | Antioxidant Food Packaging | Chelation of metal ions to inhibit oxidative degradation in food. | science.gov |
| Chitosan (B1678972) | Not specified | Metal Chelation | Creation of novel metal-chelating chitosan derivatives. | researchgate.net |
| Silica | Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Heavy Metal Uptake | Adsorption and removal of various divalent and trivalent metal ions from solutions. | researchgate.net |
Environmental Applications of Diethyl Iminodiacetate
Heavy Metal Remediation and Wastewater Treatment
The core structure of diethyl iminodiacetate (B1231623) serves as a building block for creating materials that can effectively remove heavy metals from water. While DEIDA itself is a precursor, its functional group, iminodiacetate (IDA), is the active component when incorporated into larger polymer structures, such as ion-exchange resins. lookchem.comcymitquimica.com These resins are specifically designed for water treatment and purification by capturing and removing unwanted metal ions. lookchem.com
The process relies on the principle of chelation, where the iminodiacetate group forms stable, coordinate bonds with dissolved heavy metal ions, effectively sequestering them from the water. cymitquimica.comthinkdochemicals.com Researchers have developed various chelating resins functionalized with iminodiacetate groups to target and remove a range of hazardous heavy metals from aqueous solutions and wastewater. researchgate.netepa.gov
Studies have demonstrated the high efficiency of these IDA-functionalized resins. For instance, a magnetic chelating resin incorporating the iminodiacetate functionality showed a powerful and rapid uptake of several divalent metal ions, including lead (Pb(II)), cadmium (Cd(II)), and zinc (Zn(II)). epa.govresearchgate.net The performance of these specialized resins is often comparable to or even exceeds that of commercial resins, showcasing faster kinetics for metal ion removal. epa.govresearchgate.net The strong affinity between the iminodiacetate sites and the metal ions is a key factor in their successful application in treating industrial effluents and contaminated water sources. researchgate.netepa.gov
Table 1: Research Findings on Heavy Metal Adsorption by Iminodiacetate-Functionalized Resins
| Metal Ion | Adsorbent Type | Maximum Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|
| Copper (Cu(II)) | Iminodiacetate Chelating Resin (IDAR) | 1.79 | researchgate.net |
| Nickel (Ni(II)) | Iminodiacetate Chelating Resin (IDAR) | 1.72 | researchgate.net |
| Cobalt (Co(II)) | Iminodiacetate Chelating Resin (IDAR) | 1.26 | researchgate.net |
| Mercury (Hg(II)) | Iminodiacetate Chelating Resin (IDAR) | 0.96 | researchgate.net |
| Lead (Pb(II)) | Magnetic Chelating Resin with IDA | Powerful Uptake Behavior Noted | epa.govresearchgate.net |
| Cadmium (Cd(II)) | Magnetic Chelating Resin with IDA | Powerful Uptake Behavior Noted | epa.govresearchgate.net |
| Zinc (Zn(II)) | Magnetic Chelating Resin with IDA | Powerful Uptake Behavior Noted | epa.govresearchgate.net |
Environmental Monitoring and Analytical Chemistry
In addition to remediation, the chelating properties of diethyl iminodiacetate derivatives are utilized in environmental monitoring and analytical chemistry. The detection and quantification of heavy metals and other pollutants in environmental samples often require highly sensitive and selective methods. nih.govjelsciences.com Chelating agents can be used to form stable complexes with target metal ions, which can then be more easily measured by various analytical techniques. nih.govhyperwriteai.com
A specific application involves the synthesis of fluorescent probes for the detection of metal ions. For example, a derivative of this compound, Diethyl 2,2′-(2-oxo-2-(quinolin-8-ylamino)ethylazanediyl) diacetate (DOQED), has been synthesized to act as an aminoquinoline-based fluorescent probe. lookchem.com This probe was successfully used for the detection of copper ions (Cu2+) in effluent samples, demonstrating the role of DEIDA-derived compounds in creating sophisticated tools for environmental analysis. lookchem.com The interaction between the probe and the copper ion results in a measurable change in fluorescence, allowing for sensitive and selective quantification. Such analytical methods are crucial for assessing water quality and ensuring compliance with environmental regulations. nih.gov
Table 2: Applications of this compound Derivatives in Analytical Chemistry
| Derivative/Technique | Analyte | Sample Type | Principle | Reference |
|---|---|---|---|---|
| Diethyl 2,2′-(2-oxo-2-(quinolin-8-ylamino)ethylazanediyl) diacetate (DOQED) | Copper (Cu2+) | Effluent Sample | Fluorescent probe forms a complex with the metal ion, causing a detectable change in fluorescence. | lookchem.com |
Conclusion and Outlook
Summary of Key Research Contributions
Research surrounding Diethyl iminodiacetate (B1231623) has established it as a pivotal building block in synthetic organic chemistry. Its bifunctional nature, possessing both a secondary amine and two ethyl ester groups, allows for a diverse range of chemical transformations, making it a versatile precursor for more complex molecules. A significant body of research has focused on leveraging this reactivity for the synthesis of specialized ligands, particularly for coordination chemistry and biomedical applications.
One of the most notable contributions is in the development of chelating agents. The iminodiacetate backbone is a fundamental component of various ligands designed to complex with metal ions. Research has demonstrated the use of Diethyl iminodiacetate in creating derivatives for technetium complexes, which have potential as hepatobiliary diagnostic agents. nih.govnih.gov These studies highlight the importance of the iminodiacetate core in designing molecules for medical imaging.
Furthermore, this compound has been instrumental in the synthesis of fluorescent probes and dyes. A key example is its role as a precursor in the synthesis of Calcein Blue AM, an intracellular fluorescent dye. This underscores the utility of this compound in constructing sophisticated molecules for cellular biology research.
In the realm of materials science and polymer chemistry, this compound serves as a monomer or a key intermediate for functionalized polymers. Its structure is integral to creating resins with specific metal-chelating properties, which are valuable in separation and purification processes.
A summary of key research areas and their corresponding contributions is presented in the table below:
| Research Area | Key Contributions |
| Coordination Chemistry | Precursor to ligands for diagnostic agents (e.g., technetium complexes). nih.govnih.gov |
| Organic Synthesis | Versatile intermediate for synthesizing heterocyclic compounds and complex organic molecules. |
| Biomedical Applications | Essential building block for fluorescent dyes like Calcein Blue AM. |
| Polymer and Materials Science | Used in the creation of chelating resins and functionalized polymers. |
Identified Gaps and Emerging Research Avenues
Despite its utility, the full potential of this compound remains to be explored, with several gaps present in the current body of research. A significant portion of existing literature focuses on its role as a precursor to N-substituted iminodiacetic acid derivatives, particularly in the context of boronate chemistry with N-methyliminodiacetic acid (MIDA) boronates. researchgate.netgrillolabuc.comacs.orgillinois.edu While this has led to groundbreaking advancements in iterative cross-coupling reactions, it has also somewhat overshadowed the investigation of this compound in other domains.
Identified Gaps:
Direct Applications: There is limited research on the direct applications of this compound itself, beyond its use as a synthetic intermediate. Its potential as a corrosion inhibitor, a component in ionic liquids, or as a plasticizer has not been extensively studied.
Asymmetric Catalysis: While the iminodiacetate scaffold is used in ligands for catalysis, the development of chiral variants derived directly from this compound for asymmetric catalysis is an area that warrants more attention.
Sustainable Chemistry: Investigations into more sustainable and atom-economical synthetic routes utilizing this compound are not widespread. Developing catalytic methods that directly functionalize the C-H bonds of the ethyl groups, for instance, could open up new synthetic pathways.
Emerging Research Avenues:
Drug Delivery: The iminodiacetate moiety is biocompatible, suggesting that this compound could be a valuable starting material for designing biodegradable linkers in drug-delivery systems or for creating prodrugs.
Functional Materials: There is growing interest in the development of "smart" materials that respond to specific stimuli. This compound could serve as a foundational component for pH-responsive polymers or metal-ion sensing materials due to its amine and ester functionalities.
Organocatalysis: The secondary amine of this compound presents an opportunity for its use as an organocatalyst, for example, in enamine or iminium ion catalysis. This remains a largely unexplored area.
Future Implications of this compound Research in Chemical Science
The future of this compound research is poised to expand from its established role as a reliable building block to a key player in cutting-edge areas of chemical science. The foundational knowledge of its reactivity will serve as a springboard for innovation in several fields.
In medicinal chemistry , the demand for novel therapeutic and diagnostic agents is ever-increasing. The iminodiacetate core is a proven pharmacophore for metal chelation, and future research will likely focus on developing more sophisticated derivatives of this compound for targeted radionuclide therapy and as contrast agents for magnetic resonance imaging (MRI).
In materials science , the trend towards sustainable and functional materials will drive new research into polymers and frameworks derived from this compound. Its ability to form stable complexes with a variety of metals could be exploited in the design of next-generation catalysts, sensors for environmental monitoring, and materials for carbon capture.
The field of synthetic methodology will also continue to benefit from the unique properties of iminodiacetate derivatives. The success of MIDA boronates has paved the way for the development of other "snap-together" chemical building blocks that simplify the synthesis of complex molecules. illinois.edu Future work may involve creating novel reagents from this compound that enable new types of chemical transformations with high efficiency and selectivity.
Ultimately, the future implications of this compound research lie in its potential to provide accessible and versatile chemical tools to address challenges in health, environment, and technology. As our understanding of this compound deepens, so too will its impact on the landscape of chemical science.
Q & A
Q. What are the optimized synthetic routes for diethyl iminodiacetate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : this compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting chloroacetyl chloride with 2,6-diethylaniline followed by condensation with iminodiacetic acid under controlled temperatures (e.g., 80°C) and subsequent recrystallization in ethanol improves purity and yield . Adjusting reaction stoichiometry (e.g., 2.2 equivalents of this compound in substitution reactions) and using catalysts like triethylamine in THF enhances efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl peaks at 1706 cm⁻¹), while ¹H-NMR (e.g., peaks at δ 1.16 ppm for ethyl groups) and mass spectrometry (m/z 323 for molecular ion) confirm structural integrity . Elemental analysis validates purity (>98%), and X-ray crystallography resolves coordination geometries in metal complexes .
Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence product distribution?
- Methodological Answer : The ester groups in this compound act as electrophilic centers. In substitution reactions (e.g., with picolyl chloride), solvent polarity (e.g., methylene chloride), temperature, and base (e.g., triethylamine) influence reaction kinetics. Steric effects from substituents on the nucleophile can shift product ratios, as seen in the formation of oxadiazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability constants of metal complexes involving this compound?
- Methodological Answer : Discrepancies arise from pH-dependent ligand protonation and metal-ligand stoichiometry. Use potentiometric titration under controlled ionic strength (e.g., 0.1 M KCl) to measure stability constants. Complement with UV-Vis spectroscopy to monitor complex formation and computational modeling (e.g., DFT) to predict equilibrium species .
Q. What methodological approaches are used to study the pH-dependent coordination behavior of this compound in electrodeposition systems?
- Methodological Answer : Cyclic voltammetry (CV) at scan rates of 1–20 mV/s reveals diffusion-controlled reduction kinetics of Pd(II)-iminodiacetate complexes. Adjusting bulk solution pH (e.g., 3.8–6.0) shifts dominant species from [Pd(H₂O)₂L] to [PdL₂]²⁻, as validated by material balance calculations and speciation diagrams .
Q. How do spacer length and ligand geometry affect the binding efficiency of this compound-derived complexes in enzyme studies?
- Methodological Answer : In carbonic anhydrase binding studies, spacer length (e.g., 22 Å vs. 29 Å) between the sulfonamide and Cu(II)-iminodiacetate groups alters affinity by enabling interactions with surface histidines. Fluorescence titration and kinetic assays (e.g., IC₅₀ measurements) quantify binding, while diethyl pyrocarbonate treatment confirms histidine involvement .
Q. What strategies mitigate inefficiencies in DNA-targeting applications when using this compound-modified additives?
- Methodological Answer : Excessive negative charges on iminodiacetate-modified PNAs reduce DNA invasion due to electrostatic repulsion. Optimize charge balance by reducing iminodiacetate groups per additive or introducing neutral spacers. Validate via gel-shift assays and compare with EDTA-modified controls .
Q. How are kinetic parameters analyzed in the electroreduction of palladium from iminodiacetate electrolytes?
- Methodological Answer : Stationary (1 mV/s) and non-stationary (2–20 mV/s) voltammetry generate Tafel plots to determine charge-transfer coefficients. Linear sweep voltammetry (LSV) with varying scan rates confirms diffusion-limited currents, while Arrhenius analysis calculates activation energies for Pd deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
